molecular formula C18H18N4O3 B15188603 Cyclopenta(4,5)pyrido(1,2-a)pyrimidine-3-carboxylic acid, 4,7,8,9-tetrahydro-10-cyano-9-((dimethylamino)methylene)-4-oxo-, ethyl ester CAS No. 93587-48-5

Cyclopenta(4,5)pyrido(1,2-a)pyrimidine-3-carboxylic acid, 4,7,8,9-tetrahydro-10-cyano-9-((dimethylamino)methylene)-4-oxo-, ethyl ester

Cat. No.: B15188603
CAS No.: 93587-48-5
M. Wt: 338.4 g/mol
InChI Key: STRBVHFXWCRNRF-PKNBQFBNSA-N
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Description

Cyclopenta(4,5)pyrido(1,2-a)pyrimidine-3-carboxylic acid, 4,7,8,9-tetrahydro-10-cyano-9-((dimethylamino)methylene)-4-oxo-, ethyl ester is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a fused ring system with nitrogen atoms and various functional groups, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopenta(4,5)pyrido(1,2-a)pyrimidine-3-carboxylic acid, 4,7,8,9-tetrahydro-10-cyano-9-((dimethylamino)methylene)-4-oxo-, ethyl ester typically involves multi-step organic reactions. The process may start with the preparation of the core pyrimidine ring, followed by the introduction of the cyclopentane and pyridine rings. Key steps may include:

    Cyclization reactions: to form the fused ring system.

    Functional group transformations: to introduce the carboxylic acid, cyano, and dimethylamino groups.

    Esterification: to convert the carboxylic acid to its ethyl ester form.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve:

    Catalysts: to accelerate reaction rates.

    Solvents: to dissolve reactants and control reaction environments.

    Temperature and pressure control: to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Cyclopenta(4,5)pyrido(1,2-a)pyrimidine-3-carboxylic acid, 4,7,8,9-tetrahydro-10-cyano-9-((dimethylamino)methylene)-4-oxo-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: may yield carboxylic acids or ketones.

    Reduction: may yield alcohols or amines.

    Substitution: may yield halogenated derivatives or other substituted compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential drug candidate.

    Medicine: As a potential therapeutic agent for various diseases.

    Industry: As an intermediate in the production of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism of action of Cyclopenta(4,5)pyrido(1,2-a)pyrimidine-3-carboxylic acid, 4,7,8,9-tetrahydro-10-cyano-9-((dimethylamino)methylene)-4-oxo-, ethyl ester would depend on its specific interactions with molecular targets. These may include:

    Binding to enzymes: Inhibiting or activating their activity.

    Interacting with receptors: Modulating signal transduction pathways.

    Altering gene expression: Affecting the transcription of specific genes.

Comparison with Similar Compounds

Similar Compounds

    Cyclopenta(4,5)pyrido(1,2-a)pyrimidine derivatives: Compounds with similar ring structures but different functional groups.

    Pyrimidine analogs: Compounds with variations in the pyrimidine ring or additional substituents.

    Heterocyclic compounds: Other compounds with fused ring systems containing nitrogen atoms.

Uniqueness

Cyclopenta(4,5)pyrido(1,2-a)pyrimidine-3-carboxylic acid, 4,7,8,9-tetrahydro-10-cyano-9-((dimethylamino)methylene)-4-oxo-, ethyl ester is unique due to its specific combination of functional groups and ring structure, which may confer distinct chemical and biological properties.

Properties

CAS No.

93587-48-5

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

IUPAC Name

ethyl (6E)-8-cyano-6-(dimethylaminomethylidene)-13-oxo-1,10-diazatricyclo[7.4.0.03,7]trideca-2,7,9,11-tetraene-12-carboxylate

InChI

InChI=1S/C18H18N4O3/c1-4-25-18(24)14-8-20-16-13(7-19)15-11(9-21(2)3)5-6-12(15)10-22(16)17(14)23/h8-10H,4-6H2,1-3H3/b11-9+

InChI Key

STRBVHFXWCRNRF-PKNBQFBNSA-N

Isomeric SMILES

CCOC(=O)C1=CN=C2C(=C\3C(=CN2C1=O)CC/C3=C\N(C)C)C#N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C3C(=CN2C1=O)CCC3=CN(C)C)C#N

Origin of Product

United States

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